molecular formula C29H36O6 B1221076 Vedelianin

Vedelianin

Cat. No.: B1221076
M. Wt: 480.6 g/mol
InChI Key: OYMAGMAEFPAAGU-HKYLTJPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vedelianin is a stilbenoid derivative isolated from Macaranga alnifolia and Macaranga alnifolia and has been shown to exhibit cytotoxic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a stilbenoid, an organic heterotricyclic compound, a member of resorcinols and a cyclic ether.

Scientific Research Applications

Synthesis and Stereochemistry

  • First Total Synthesis : Vedelianin's total synthesis was achieved from vanillin, establishing its absolute stereochemistry as the (2S, 3R, 4aR, 9aR)-isomer (Topczewski & Wiemer, 2011).

Localization and Analysis Techniques

  • Leaf and Fruit Analysis : Time-of-flight secondary ion mass spectrometry was used to analyze the surfaces of leaves and fruits of Macaranga vedeliana. This compound, identified in glandular trichomes, belongs to the prenylated stilbenes named schweinfurthins (Péresse et al., 2017).

Antiproliferative Activity

  • Against Human Ovarian Cancer : this compound showed significant antiproliferative activity in the A2780 human ovarian cancer cell line assay, making it a potent compound among others isolated from Macaranga alnifolia (Yoder et al., 2007).
  • In-depth Review of Anticancer Activity : Schweinfurthins, including this compound, have shown promising results in animal models of cancer, affecting lipid metabolism and synthesis crucial for cancer cell growth (Koubek et al., 2018).

Antiviral Activity

  • Anti-Enteroviral Activity : this compound displayed notable antiviral activity against echoviruses E7 and E19, suggesting a potential role in treating viral infections (Segun et al., 2019).

Cytotoxicity and Cancer Research

  • Cytotoxic Stilbenes Isolation : this compound, isolated from Macaranga barteri leaves, exhibited significant antiproliferative activity across various human cancer cell lines (Segun et al., 2019).

Properties

Molecular Formula

C29H36O6

Molecular Weight

480.6 g/mol

IUPAC Name

(2S,3R,4aR,9aR)-7-[(E)-2-[3,5-dihydroxy-4-(3-methylbut-2-enyl)phenyl]ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3,5-triol

InChI

InChI=1S/C29H36O6/c1-16(2)6-9-20-21(30)11-18(12-22(20)31)8-7-17-10-19-14-25-28(3,4)27(34)24(33)15-29(25,5)35-26(19)23(32)13-17/h6-8,10-13,24-25,27,30-34H,9,14-15H2,1-5H3/b8-7+/t24-,25-,27-,29-/m1/s1

InChI Key

OYMAGMAEFPAAGU-HKYLTJPLSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)O)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)C

SMILES

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C

Synonyms

vedelianin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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